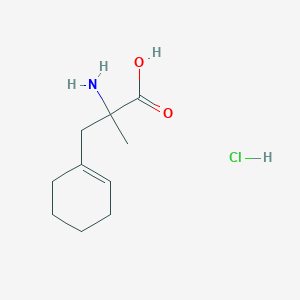

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

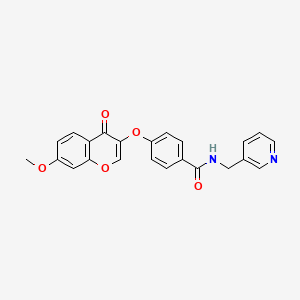

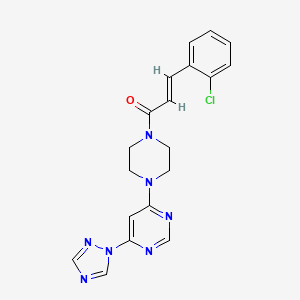

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride, also known as ACMPH, is a chemical compound that belongs to the class of amino acids. It is a synthetic analog of glutamate, an important neurotransmitter in the central nervous system. ACMPH has been extensively studied for its potential use in scientific research due to its ability to selectively activate certain glutamate receptors in the brain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride is involved in the synthesis and characterization of various compounds, demonstrating its utility in chemical research. For instance, the synthesis of Schiff base ligands from amino acids highlights its role in producing compounds with potential antioxidant and enzyme inhibitory properties. These ligands, when reacted with metal ions, form complexes characterized by their thermal stability and free radical scavenging capabilities, as shown in studies involving zinc complexes exhibiting significant xanthine oxidase inhibitory activities, potentially better than standard drugs (Ikram et al., 2015).

Enantioselective Synthesis

The compound plays a crucial role in enantioselective synthesis processes, where it's used to prepare β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters. This process involves the formation of cis- and trans-aziridines and their subsequent ring-opening, demonstrating the compound's versatility in synthesizing structurally complex amino acids with potential pharmaceutical applications (Davies et al., 2013).

Chemical Fuel for Molecular Machines

In the realm of molecular machines, this compound is instrumental in generating chemical fuel. The study of the aminolysis of specific anhydrides to produce acids shows its application in feeding molecular machines with fuel at controlled rates, ensuring efficient operation without the risk of overfeeding or fuel waste, which is vital for the development of operationally autonomous molecular systems (Biagini et al., 2020).

Decarboxylation Methods

The compound is also significant in the development of novel decarboxylation methods, where it serves as a catalyst to smoothly convert α-amino acids into the corresponding amino compounds. This process highlights its potential in synthesizing optically active amino compounds, offering a straightforward method for obtaining valuable chiral amino compounds with high yields (Hashimoto et al., 1986).

High-Performance Liquid Chromatography

In analytical chemistry, this compound is utilized in high-performance liquid chromatography for the enantioseparation of apolar β-amino acids. Its derivatives, prepared as N-2,4-dinitrophenyl derivatives, showcase the ability to achieve separation with high efficiency and resolution, underpinning its importance in the chiral analysis of amino acids (Péter, 2002).

Ecological Synthesis

The compound's application extends to ecological synthesis, where it's used in the coupling reactions of various acids with unprotected α-amino acids. This process results in the formation of amides without racemization, demonstrating an eco-friendly synthetic method for producing dipeptides, which are crucial in pharmaceutical and biochemical research (Ezawa et al., 2017).

Eigenschaften

IUPAC Name |

2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h5H,2-4,6-7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPXMAKMLNYPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CCCCC1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2726025.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2726033.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)